4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally the attachment of the piperidine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
- 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3,4-oxadiazole .
Uniqueness
What sets 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-11-16(2)27(25-15)19-12-20(24-14-23-19)29-13-17-6-9-26(10-7-17)21(28)18-5-3-4-8-22-18/h3-5,8,11-12,14,17H,6-7,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKRVUJUTYLFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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